methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of glutamate receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the receptor, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride reduces the excitability of neurons and prevents the development of seizures and other neurological disorders.
Biochemical and Physiological Effects
methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can prevent the development of seizures. It has also been shown to reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to reduce the activity of certain ion channels that are involved in the transmission of pain signals, which can provide relief from chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride is its potency and selectivity for glutamate receptors. It has been shown to be highly effective in blocking the AMPA subtype of glutamate receptors, which are involved in the development of seizures and other neurological disorders. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a good safety profile and is well-tolerated in animal studies.
However, there are also some limitations to the use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Orientations Futures
There are a number of future directions for the study of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride. One area of research is the development of more potent and selective glutamate receptor antagonists that can provide greater therapeutic benefits. Another area of research is the investigation of the potential use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in order to maximize its therapeutic potential.
Méthodes De Synthèse
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,8-dimethyl-4-nitroquinoline with 3-aminobenzoic acid methyl ester in the presence of a reducing agent such as zinc powder. The resulting compound is then converted to the hydrochloride salt by treatment with hydrochloric acid. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to be a potent antagonist of glutamate receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.
Propriétés
IUPAC Name |
methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c1-12-6-4-9-16-17(10-13(2)20-18(12)16)21-15-8-5-7-14(11-15)19(22)23-3;/h4-11H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGLOTFVKPUSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.